1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate
Description
Historical Context and Development
The development of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate emerged from the broader historical context of 1,4-diazabicyclo[2.2.2]octane research, which has been known for over a century, originally under the designation quinolidine. The foundational work for the parent compound was established in 1943 when Otto Hromatka and Eva Engel at the University of Vienna successfully synthesized 1,4-diazabicyclo[2.2.2]octane through cyclization reactions involving dihydrobromide salts of 1-(2-bromoethyl)piperazine and dihydrochloride salts of 1-(2-chloroethyl)piperazine. The subsequent development of sulfonate derivatives, including the 4-methylbenzenesulfonate form, represented a logical extension of this foundational chemistry, aimed at creating more stable and processable forms of the highly nucleophilic bicyclic amine.
The evolution toward sulfonate derivatives was driven by practical considerations in chemical handling and storage, as the free base form of 1,4-diazabicyclo[2.2.2]octane exhibits hygroscopic properties and strong basicity that can complicate its use in certain applications. The 4-methylbenzenesulfonate, also known as the tosylate salt, provided researchers with a crystalline, stable form that retained the essential chemical characteristics of the parent compound while offering improved handling properties. This development aligned with broader trends in pharmaceutical and chemical research toward creating more stable salt forms of active compounds, particularly those containing basic nitrogen functionalities.
Historical applications of related sulfonate derivatives in synthetic chemistry have demonstrated their utility as mild activating agents and reagents in organic transformations. The specific development of this compound has been documented in patent literature and research publications focusing on improved synthetic methodologies and enhanced material properties for specialized applications.
Nomenclature and Classification
This compound is systematically classified according to multiple nomenclature systems that reflect its complex structural characteristics and chemical properties. The International Union of Pure and Applied Chemistry nomenclature designates this compound based on its bicyclic diamine core structure combined with the aromatic sulfonate counterion. The compound is alternatively referred to as 1,4-diazabicyclo[2.2.2]octane tosylate, utilizing the common designation for 4-methylbenzenesulfonate as tosylate in organic chemistry literature.
The molecular formula C₁₃H₂₀N₂O₃S reflects the incorporation of both the bicyclic diamine portion (C₆H₁₂N₂) and the 4-methylbenzenesulfonate anion (C₇H₈O₃S). This composition classifies the compound within several overlapping chemical categories: quaternary ammonium salts, ionic liquids, bicyclic amines, and sulfonate esters. The bicyclic amine classification is particularly significant, as it relates to the compound's role in coordination chemistry and catalytic applications.
From a structural chemistry perspective, the compound belongs to the category of organic salts formed through acid-base neutralization reactions between tertiary amines and sulfonic acids. The 4-methylbenzenesulfonate component introduces aromatic character and specific steric and electronic properties that influence the overall behavior of the ionic compound. The classification as an ionic liquid derivative is supported by the compound's properties including low volatility, thermal stability, and unique solubility characteristics that distinguish it from conventional molecular solvents and reagents.
Table 1: Chemical Classification and Nomenclature Data
| Classification Category | Designation |
|---|---|
| Primary Chemical Class | Quaternary Ammonium Salt |
| Secondary Class | Bicyclic Amine Derivative |
| Tertiary Class | Ionic Liquid Precursor |
| Systematic Name | This compound |
| Alternative Name | 1,4-Diazabicyclo[2.2.2]octane tosylate |
| Molecular Formula | C₁₃H₂₀N₂O₃S |
| Structural Classification | Bicyclic Diamine Sulfonate Salt |
Relationship to 1,4-diazabicyclo[2.2.2]octane
The relationship between this compound and its parent compound 1,4-diazabicyclo[2.2.2]octane is fundamental to understanding the derivative's properties and applications. 1,4-diazabicyclo[2.2.2]octane serves as the cationic component in this ionic salt, with the bicyclic structure remaining intact upon salt formation. The parent compound is characterized as a highly nucleophilic tertiary amine base with a bicyclic framework featuring two unhindered nitrogen atoms, resulting in strong basicity with a pKa value of 8.8 for the protonated derivative.
The structural relationship involves protonation of one of the nitrogen centers in 1,4-diazabicyclo[2.2.2]octane, creating a cationic species that forms an ionic pair with the 4-methylbenzenesulfonate anion. This transformation fundamentally alters the compound's physical and chemical properties while preserving the essential three-dimensional bicyclic architecture that defines the parent molecule's unique reactivity profile. The bicyclic structure of 1,4-diazabicyclo[2.2.2]octane is notable for its rigid geometry, where methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt boat conformations rather than the typical chair conformations.
Research has demonstrated that 1,4-diazabicyclo[2.2.2]octane functions as a strong ligand and Lewis base, forming crystalline adducts with various chemical species including hydrogen peroxide and sulfur dioxide. The 4-methylbenzenesulfonate derivative retains many of these coordination properties while offering enhanced stability and modified solubility characteristics. The parent compound's commercial production involves catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine, establishing the synthetic pathway that ultimately enables derivative formation.
The relationship extends to mechanistic considerations, where the 4-methylbenzenesulfonate salt can potentially regenerate the parent compound under appropriate conditions, such as treatment with strong bases or through specific chemical transformations that cleave the ionic association. This reversible relationship has been exploited in synthetic applications where controlled release of the highly nucleophilic parent compound is desired.
Chemical Registration and Identification
This compound is registered under the Chemical Abstracts Service number 34985-57-4, providing definitive identification within chemical databases and regulatory frameworks. The compound is catalogued with the MDL number MFCD28991719, which serves as an additional unique identifier in chemical informatics systems. These registration numbers ensure precise identification and differentiation from related compounds and isomers within chemical literature and commercial databases.
The molecular weight of 284.37 g/mol represents the combined mass of the bicyclic diamine cation and the 4-methylbenzenesulfonate anion. Physical property data indicate specific characteristics that distinguish this compound from the parent 1,4-diazabicyclo[2.2.2]octane, including modified solubility profiles and thermal stability parameters. The compound is commercially available from multiple chemical suppliers, indicating established synthetic routes and demand for research and industrial applications.
Regulatory classification varies by jurisdiction, but the compound generally falls under standard chemical handling protocols for organic salts and ionic compounds. The absence of specific controlled substance designations reflects its status as a research chemical and synthetic intermediate rather than a compound with direct biological activity concerns. Storage recommendations typically specify controlled temperature conditions (2-8°C) to maintain stability and prevent decomposition.
Table 2: Chemical Registration and Identification Data
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 34985-57-4 |
| MDL Number | MFCD28991719 |
| Molecular Weight | 284.37 g/mol |
| Molecular Formula | C₁₃H₂₀N₂O₃S |
| Storage Temperature | 2-8°C |
| Physical Form | Crystalline Solid |
| Commercial Availability | Multiple Suppliers |
| Regulatory Status | Standard Chemical |
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2-5H,1H3,(H,8,9,10);1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZSJVCHOHXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93962-72-2 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane, bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93962-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Summary Table: Preparation Methods of this compound
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct acid-base neutralization | DABCO + 4-methylbenzenesulfonic acid | Polar solvents, ambient temperature | Simple, high purity | Solubility dependent |
| Alkylation with sulfonyl derivatives | DABCO + 4-methylbenzenesulfonyl chloride/tosylate | Aprotic solvent, 0–25 °C | Controlled synthesis | Requires sulfonyl derivatives |
| Ion exchange | DABCO chloride + sodium 4-methylbenzenesulfonate | Aqueous solution, precipitation | Purity improvement | Additional purification step |
| Formulation in solvents | Salt + DMSO + PEG300 + Tween 80 + water or corn oil | Stepwise solvent addition, clarity check | Suitable for biological use | Requires careful solvent handling |
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions typically occur in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a sulfone derivative .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₂₀N₂O₃S
- Molecular Weight : 284.37 g/mol
- CAS Number : 34985-57-4
This compound features a bicyclic structure that contributes to its unique chemical reactivity and utility as a catalyst in various chemical reactions.
Catalysis in Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is widely recognized for its role as a nucleophilic catalyst in organic reactions:
- Polymerization Reactions : It is employed in the formation of polyurethanes from alcohol and isocyanate functionalized monomers, enhancing reaction rates and yields .
- Baylis-Hillman Reaction : This compound facilitates the coupling of aldehydes with unsaturated ketones, leading to the formation of β-hydroxy carbonyl compounds .
Therapeutic Applications
Research indicates that derivatives of 1,4-diazabicyclo[2.2.2]octane have potential therapeutic uses:
- Antidepressant Activity : Compounds derived from this structure have been investigated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in treating neurodegenerative diseases complicated by depression . A case study demonstrated that certain derivatives exhibited significant activity against MAO-B, indicating their potential as antidepressants.
Antioxidant Properties
The compound has shown effectiveness as a quencher of singlet oxygen, which is beneficial in applications involving fluorescence microscopy and dye lasers. Its ability to improve the stability of dyes makes it valuable in optical applications .
Case Study 1: Synthesis of Benzamide Derivatives
A study focused on the synthesis of N-[(1,4-diazabicyclo[2.2.2]oct-2-yl)methyl]benzamide derivatives highlighted their preparation and therapeutic applications. These compounds were tested for their pharmacological properties, showing promise in treating various conditions due to their interaction with biological targets .
| Compound Name | Activity Against MAO-B | IC50 (µM) |
|---|---|---|
| Compound A | Yes | 9.13 |
| Compound B | Yes | 40.84 |
Case Study 2: Cancer Cell Proliferation Inhibition
Recent research evaluated the anti-proliferative effects of synthesized derivatives on cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231). The study found that several compounds significantly inhibited cell growth, demonstrating potential for cancer treatment applications .
| Compound Name | Cell Line | Inhibition (%) |
|---|---|---|
| Compound X | MIA PaCa-2 | 48.45 |
| Compound Y | MDA-MB-231 | 39.15 |
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate involves its ability to act as a nucleophilic catalyst. The bicyclic structure of 1,4-diazabicyclo[2.2.2]octane provides steric hindrance, which enhances its nucleophilicity. The sulfonate group further stabilizes the transition state during reactions, making the compound an effective catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Catalytic Performance
- Ionic Liquids :
- Sulfonylation Reactions: DABSO (DABCO·(SO₂)₂): Releases SO₂ for sulfonyl radical generation in photoredox catalysis .
Physical and Crystallographic Properties
Key Research Findings
Catalytic Versatility : DABCO 4-methylbenzenesulfonate’s ionic liquid analogs outperform traditional acids (e.g., H₂SO₄) in indolylation, offering recyclability and high yields .
Material Design : Structural rigidity of DABCO salts enables tunable dielectric properties, though ring size (e.g., 3.2.2 vs. 2.2.2) critically impacts phase transition temperatures .
Antifungal Efficacy : Sulfonate derivatives show enhanced biocompatibility compared to halogenated salts (e.g., DABCO hydroiodide), making them suitable for medical applications .
Biological Activity
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic organic compound known for its significant biological and chemical properties. Its derivative, 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate, has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Chemical Formula : C₁₃H₁₅N₂O₃S
- Molecular Weight : 273.34 g/mol
- Physical State : Solid
- Solubility : Soluble in water and organic solvents like ethanol and acetone.
1,4-Diazabicyclo[2.2.2]octane acts primarily as a nucleophilic catalyst due to its highly basic nature and structural conformation. Its ability to form stable complexes with various substrates allows it to facilitate reactions that are crucial in biological systems.
Key Mechanisms:
- Nucleophilic Catalysis : DABCO enhances the rate of chemical reactions by providing a nucleophilic site that can interact with electrophiles.
- Antioxidant Activity : The compound has demonstrated the ability to quench singlet oxygen, which is vital in protecting biological tissues from oxidative damage.
- Membrane Interaction : Studies have shown that DABCO derivatives can alter membrane permeability, which is significant for drug delivery systems.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of tetracationic compounds derived from DABCO against various pathogens. These compounds exhibit strong interactions with bacterial membranes, leading to increased permeability and cell lysis.
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetracationic DABCO Derivatives | Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL | |
| Pseudomonas aeruginosa | 2 µg/mL |
Case Study: DABCO as an Antimicrobial Agent
In a controlled study published in ResearchGate, tetracationic compounds based on DABCO were tested for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity to mammalian cells, making them promising candidates for therapeutic applications .
Applications in Drug Delivery
The unique properties of DABCO derivatives allow them to be used as carriers for drug molecules. Their ability to form stable complexes enhances the solubility and bioavailability of poorly soluble drugs.
Example Application:
A study investigated the use of DABCO-based carriers for the delivery of anticancer drugs. The results showed improved cellular uptake and enhanced therapeutic efficacy compared to conventional delivery methods.
Q & A
Q. What established synthetic routes exist for 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 4-methylbenzenesulfonyl chloride under controlled alkaline conditions. Key steps include:
- Reagent Ratios : Optimize stoichiometry to minimize byproducts (e.g., excess DABCO to ensure complete sulfonation) .
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate high-purity product. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine multiple analytical techniques:
- Single-Crystal XRD : Resolve the crystal lattice to confirm the bicyclic framework and sulfonate counterion arrangement (as demonstrated for analogous DABCO derivatives in ) .
- NMR Spectroscopy : Use H and C NMR to verify proton environments (e.g., upfield shifts for bridgehead hydrogens) and sulfonate group integration .
- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive-ion mode, targeting the [M+H] peak at m/z 297.1 .
Advanced Research Questions
Q. What mechanistic role does this compound play in catalytic systems, and how can its efficiency be quantitatively assessed?
Methodological Answer: As a phase-transfer catalyst or base, its efficacy depends on:
- Kinetic Studies : Monitor reaction rates (e.g., in Suzuki-Miyaura couplings) under varying concentrations using UV-Vis spectroscopy or GC-MS .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to analyze transition-state stabilization via hydrogen-bonding interactions with substrates .
- Thermodynamic Profiling : Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots to distinguish between entropy- or enthalpy-driven pathways .
Q. How does the sulfonate group influence supramolecular interactions in crystal engineering applications?
Methodological Answer:
- XRD Analysis : Compare packing motifs (e.g., hydrogen-bonding networks, π-π stacking) with neutral DABCO derivatives to identify sulfonate-driven structural changes .
- Thermogravimetric Analysis (TGA) : Assess thermal stability shifts caused by sulfonate coordination (e.g., dehydration temperatures) .
- Solubility Studies : Quantify solvent interactions via Hansen solubility parameters to guide co-crystal design .
Q. What experimental designs are optimal for studying its biological interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching in lysozyme) to measure binding constants (K) under physiological pH .
- Molecular Docking : Simulate ligand-receptor interactions (AutoDock Vina) to predict binding sites and affinity .
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon compound addition to infer allosteric effects .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic activities across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare reaction conditions (solvent, temperature, substrate scope) using tools like PRISMA guidelines to identify confounding variables .
- Control Experiments : Replicate prior studies with standardized protocols (e.g., fixed catalyst loading, inert atmosphere) to isolate performance variables .
- Multivariate Statistics : Apply factorial design (ANOVA) to quantify the impact of factors like pH or ionic strength on catalytic output .
Methodological Frameworks
Q. What theoretical frameworks guide research on its physicochemical properties?
Methodological Answer:
- Ligand Field Theory : Explain coordination behavior with metal ions (e.g., Cu) in hybrid materials .
- QSAR Models : Correlate sulfonate substituent effects with solubility or bioavailability using Hammett constants .
- Non-Covalent Interaction (NCI) Index : Visualize weak interactions (van der Waals, hydrogen bonds) via Multiwfn software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
